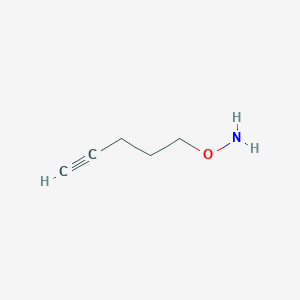O-(pent-4-yn-1-yl)hydroxylamine
CAS No.:
Cat. No.: VC15745765
Molecular Formula: C5H9NO
Molecular Weight: 99.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H9NO |
|---|---|
| Molecular Weight | 99.13 g/mol |
| IUPAC Name | O-pent-4-ynylhydroxylamine |
| Standard InChI | InChI=1S/C5H9NO/c1-2-3-4-5-7-6/h1H,3-6H2 |
| Standard InChI Key | JAFCRLMYPPBVMU-UHFFFAOYSA-N |
| Canonical SMILES | C#CCCCON |
Introduction
The terminal alkyne moiety enables click chemistry applications, while the hydroxylamine group facilitates nucleophilic additions and rearrangements under catalytic conditions .
Synthesis and Optimization
Gold-Catalyzed Cascade Reactions
The compound is synthesized via condensation of hydroxylamine derivatives with alkynyl precursors. A landmark study by Zhang et al. (2014) demonstrated its use in a two-step, one-pot synthesis of fused pyrroles :
-
Condensation: Reaction of N-alkynylhydroxammonium salts (e.g., N-(pent-4-yn-1-yl)hydroxylamine) with enolizable ketones (e.g., 1,3-cyclohexanedione) under mild basic conditions.
-
Gold Catalysis: Treatment with Ph₃PAuNTf₂ triggers a cascade involving 3,3-sigmatropic rearrangement of the intermediate N,O-dialkenylhydroxamine, yielding tricyclic pyrroles (e.g., 8a) in 50–70% yields .
Key Reaction Conditions:
-
Catalyst: BrettPhosAuNTf₂ or Mor-DalPhosAuNTf₂ (optimal for yield) .
-
Solvent: Dichloromethane or toluene.
-
Temperature: Ambient to 40°C.
Bioconjugation Applications
In epigenetics research, O-(pent-4-yn-1-yl)hydroxylamine enables selective labeling of 5-hydroxymethylcytosine (5hmC) in DNA :
-
Oxidation: DNA treated with KRuO₄ converts 5hmC to 5-formylcytosine (5fC).
-
Coupling: Incubation with O-(pent-4-yn-1-yl)hydroxylamine (50 mM) in NH₄OAc buffer (pH 4.5) yields alkyne-tagged DNA (DNA-Alkyne) with 98.7% efficiency .
-
Click Chemistry: Subsequent reaction with azide-functionalized ferrocene (N₃-PEG₄-Fc) enables nanopore-based detection .
Mechanistic Insights and Reaction Scope
Sigmatropic Rearrangements
The gold-catalyzed reactions proceed via a 3,3-sigmatropic rearrangement of the N,O-dialkenylhydroxamine intermediate (Scheme 1) :
-
Step 1: Au(I) coordinates to the alkyne, facilitating nucleophilic attack by the hydroxylamine oxygen.
-
Step 2: Rearrangement forms a conjugated diene, which undergoes transannular cyclization to yield fused pyrroles.
Computational Support: Density functional theory (DFT) studies suggest a concerted asynchronous pathway for the cyclization step, with activation energies <20 kcal/mol .
Substrate Scope
-
N-Alkynylhydroxamines: Varying the alkyne chain length (e.g., pent-4-yn-1-yl vs. hex-5-yn-1-yl) modulates cyclization efficiency, with longer chains favoring six-membered ring formation .
-
Ketones: 1,3-Diketones (e.g., cyclohexanedione) provide optimal enolization, while mono-ketones require harsher conditions .
Applications in Heterocycle Synthesis and Epigenetics
Nitrogen Heterocycles
The compound’s synergy with gold catalysis enables access to diverse scaffolds:
-
Tricyclic Pyrroles: 50–70% yields via intramolecular cyclization .
-
Tetracyclic Systems: Benzene-fused variants (e.g., 8j) form in 65% yield .
Epigenetic Marking
Coupling with 5fC-modified DNA allows single-molecule detection of 5hmC using α-hemolysin nanopores, achieving discrimination against unmodified cytosine and 5-methylcytosine .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume